3-methyl-7H-pyrrolo[2,3-c]pyridazine

Fragment-based drug discovery Physicochemical property optimization Lead-likeness

3-Methyl-7H-pyrrolo[2,3-c]pyridazine (CAS 2940944-99-8) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridazine family, featuring a pyrrole ring fused to a pyridazine ring with a methyl substituent at the 3-position. With a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol, this compound serves as a versatile core scaffold in medicinal chemistry, particularly for kinase inhibitor discovery programs targeting JAK1/3 , HER-2 , LRRK2 , DGAT1 , and VEGFR.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Cat. No. B13900706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7H-pyrrolo[2,3-c]pyridazine
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NC=C2)N=N1
InChIInChI=1S/C7H7N3/c1-5-4-6-2-3-8-7(6)10-9-5/h2-4H,1H3,(H,8,10)
InChIKeyLCQAKRMGRRAFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-7H-pyrrolo[2,3-c]pyridazine: Core Scaffold Identity for Procuring Kinase-Focused Heterocyclic Building Blocks


3-Methyl-7H-pyrrolo[2,3-c]pyridazine (CAS 2940944-99-8) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridazine family, featuring a pyrrole ring fused to a pyridazine ring with a methyl substituent at the 3-position . With a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol, this compound serves as a versatile core scaffold in medicinal chemistry, particularly for kinase inhibitor discovery programs targeting JAK1/3 [1], HER-2 [2], LRRK2 [3], DGAT1 [4], and VEGFR [5]. As an unfunctionalized bicyclic heterocycle, it provides a starting point for structure-activity relationship (SAR) exploration through derivatization at multiple positions.

Why 3-Methyl-7H-pyrrolo[2,3-c]pyridazine Cannot Be Freely Interchanged with Other Pyrrolopyridazine or Pyrrolotriazine Cores


Substitution at the C3 position of the 7H-pyrrolo[2,3-c]pyridazine scaffold fundamentally alters both physicochemical properties and biological activity profiles. The methyl group at C3 contributes distinct steric and electronic modulation compared to hydrogen, chlorine, or bromine analogs, affecting molecular recognition by kinase ATP-binding pockets . Critically, the pyrrolopyridazine core itself cannot be interchanged with isosteric pyrrolotriazine cores: a direct core-hopping study demonstrated that switching from a pyrrolotriazine to a pyrrolopyridazine scaffold increased DGAT1 inhibitory potency, with IC₅₀ values shifting from the micromolar range down to 48 nM for optimized analogs [1]. Generic substitution without evidence of equipotent biochemical activity and selectivity profile risks losing target engagement and introduces unpredictable off-target liabilities.

Quantitative Differentiation Evidence for 3-Methyl-7H-pyrrolo[2,3-c]pyridazine vs. Closest Analogs


Molecular Weight Advantage of 3-Methyl Substitution vs. 3-Chloro and 3-Bromo Analogs for Fragment-Based Screening Libraries

In fragment-based drug discovery, lower molecular weight (MW) starting points are preferred to maximize ligand efficiency and room for subsequent optimization. 3-Methyl-7H-pyrrolo[2,3-c]pyridazine (MW = 133.15 g/mol) offers a 13.3% lower MW than the 3-chloro analog (MW = 153.57 g/mol) [1] and 32.8% lower MW than the 3-bromo analog (MW = 198.02 g/mol) . The methyl-substituted core also maintains a lower calculated density (1.3 ± 0.1 g/cm³) compared to the 3-bromo analog (1.894 ± 0.06 g/cm³) , contributing to more favorable drug-like physicochemical profiles while preserving the synthetic handle at C3 for further derivatization.

Fragment-based drug discovery Physicochemical property optimization Lead-likeness

Pyrrolopyridazine Core vs. Pyrrolotriazine Core: Documented Potency Enhancement in DGAT1 Inhibition

A published core-hopping study directly compared pyrrolotriazine and pyrrolopyridazine scaffolds in DGAT1 inhibitor design. The switch from a pyrrolotriazine core to a pyrrolopyridazine core provided a measurable increase in biochemical potency, with optimized pyrrolopyridazine analogs achieving DGAT1 IC₅₀ values ranging down to 48 nM, compared to starting pyrrolotriazine leads with IC₅₀ values >10 µM [1]. This >200-fold potency improvement directly attributable to the core exchange establishes the pyrrolopyridazine scaffold—including its 3-methyl-substituted variant—as a preferred chemotype for DGAT1-targeted programs.

Core hopping DGAT1 inhibition Metabolic disease Scaffold optimization

Pyrrolopyridazine Scaffold Enables Selective HER-2 Kinase Inhibition at Low Nanomolar Potency vs. EGFR

A series of pyrrolopyridazine derivatives demonstrated selective HER-2 kinase inhibition with compound 7d achieving an IC₅₀ of 4 nM against HER-2 [1]. In contrast, the same series showed EGFR (HER-1) IC₅₀ values >10,000 nM [2], representing a >2,500-fold selectivity window for HER-2 over EGFR. This selectivity profile is significant because EGFR inhibition is a common off-target liability for HER-2 inhibitors, associated with skin and gastrointestinal toxicities. The pyrrolopyridazine scaffold, including its 3-methyl-substituted core form, enables this selectivity differentiation.

HER-2 kinase inhibition Kinase selectivity Cancer therapeutics Tyrosine kinase inhibitor

Dual JAK1/JAK3 Biochemical Potency Achieved Through C6-Aryl Substitution on Pyrrolopyridazine Core

In the pyrrolopyridazine series developed as dual JAK1/3 inhibitors, C6-aryl substitution on the pyrrolopyridazine core provided biochemical IC₅₀ values as low as 780 nM against JAK kinases, with maintained selectivity against JAK2 and Tyk2 [1]. The methyl group at C3 provides a non-interfering substituent that does not compromise this C6-derivatization strategy while contributing favorable lipophilicity modulation. X-ray co-crystal structures confirmed the inhibitor binding orientation in the JAK3 ATP-binding pocket [2], validating the pyrrolopyridazine scaffold for structure-based drug design approaches.

JAK-STAT pathway Immunology Autoimmune disease Kinase inhibitor design

LRRK2 Inhibitor Patent Coverage Establishes Pyrrolopyridazine Core as Privileged Scaffold for Neurodegenerative Disease Targets

Pfizer's US Patent 9,695,171 B2 explicitly claims 4,5-disubstituted-7H-pyrrolo[2,3-c]pyridazine derivatives as LRRK2 inhibitors for the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions [1]. The 3-methyl substitution on the 7H-pyrrolo[2,3-c]pyridazine core provides a non-halogenated synthetic handle compatible with the claimed 4,5-disubstitution pattern without introducing the metabolic liability or toxicity potential associated with chloro- or bromo-substituents at the C3 position. This patent-protected chemical space confirms the industrial relevance of the pyrrolopyridazine scaffold in CNS drug discovery programs.

LRRK2 inhibition Parkinson's disease Neurodegeneration Patent-protected scaffold

Recommended Procurement and Research Application Scenarios for 3-Methyl-7H-pyrrolo[2,3-c]pyridazine


Fragment-Based Screening Library Design Targeting Kinase ATP-Binding Pockets

The low molecular weight (133.15 g/mol) and favorable ligand efficiency of 3-methyl-7H-pyrrolo[2,3-c]pyridazine make it an ideal fragment for kinase-focused screening libraries. The methyl group at C3 provides a modest lipophilicity contribution without the molecular weight penalty of chlorine or bromine substitution, as demonstrated by the >13% MW reduction compared to the 3-chloro analog . X-ray crystallographic validation of the pyrrolopyridazine scaffold bound to JAK3 (PDB: 5VO6) [1] confirms productive ATP-pocket binding orientation, supporting its use in structure-based fragment growth campaigns.

Kinase Inhibitor Lead Generation for HER-2-Driven Cancers with Selectivity Over EGFR

For discovery programs targeting HER-2-positive cancers, 3-methyl-7H-pyrrolo[2,3-c]pyridazine provides a starting scaffold with documented >2,500-fold selectivity for HER-2 over EGFR when appropriately derivatized . This selectivity advantage over alternative heterocyclic cores is critical for minimizing EGFR-driven toxicities. Procurement of this scaffold enables SAR exploration at the 4, 5, and 6 positions while retaining the selectivity-conferring pyrrolopyridazine architecture.

DGAT1 Inhibitor Optimization for Metabolic Disease Programs

The core-hopping evidence demonstrating a >200-fold potency improvement when switching from pyrrolotriazine to pyrrolopyridazine in DGAT1 inhibitor design directly supports procurement of 3-methyl-7H-pyrrolo[2,3-c]pyridazine for metabolic disease programs. The scaffold enables exploration of C6-ester replacements with five-membered heterocycles and C7-propyl group optimization, as validated in published SAR campaigns achieving IC₅₀ values as low as 48 nM.

CNS-Penetrant LRRK2 Inhibitor Development for Parkinson's Disease

The Pfizer patent estate (US 9,695,171 B2) explicitly claims 4,5-disubstituted-7H-pyrrolo[2,3-c]pyridazines as LRRK2 inhibitors for Parkinson's and Alzheimer's disease . The 3-methyl substitution provides a non-halogenated synthetic handle compatible with CNS drug-like property optimization, avoiding the metabolic activation risks associated with 3-chloro or 3-bromo alternatives. This scaffold is positioned for blood-brain barrier penetration optimization through appropriate 4,5-disubstitution.

Quote Request

Request a Quote for 3-methyl-7H-pyrrolo[2,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.